4-(4-Methoxy-phenyl)-5-p-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol
Description
4-(4-Methoxy-phenyl)-5-p-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol is a triazole-3-thiol derivative characterized by a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 4, a p-tolyloxymethyl group at position 5, and a thiol (-SH) group at position 2. This compound belongs to a class of heterocycles known for diverse pharmacological activities, including antimicrobial, antifungal, and antiradical properties .
Synthesis:
The synthesis typically involves cyclization of hydrazinecarbothioamide precursors followed by S-alkylation. For example, 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (a related compound) is synthesized via acylation and cyclization steps, with S-alkylation using cesium carbonate as a base . Reduction of ketone intermediates (e.g., with NaBH₄) yields secondary alcohols, demonstrating the versatility of this scaffold for functionalization .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-12-3-7-15(8-4-12)22-11-16-18-19-17(23)20(16)13-5-9-14(21-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUMVEFMJDKLOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325744 | |
| Record name | 4-(4-methoxyphenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645233 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
69026-68-2 | |
| Record name | 4-(4-methoxyphenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-phenyl)-5-p-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol typically involves the condensation of substituted aromatic acids with hydrazine derivatives. One common method includes the reaction of methyl benzoate or methyl salicylate with hydrazine hydrate in ethanol under reflux conditions . The resulting hydrazide is then cyclized with carbon disulfide and potassium hydroxide to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-phenyl)-5-p-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity
- Compounds containing the triazole moiety have demonstrated significant antibacterial properties. Research indicates that derivatives of 1,2,4-triazoles can effectively combat various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . These properties are attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
-
Antifungal Properties
- The triazole structure is integral to many antifungal agents. For instance, it is a key component in drugs like fluconazole, which is used to treat fungal infections . Studies on related compounds suggest that 4-(4-Methoxy-phenyl)-5-p-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol may exhibit similar antifungal efficacy.
-
Anticancer Potential
- The compound's structural characteristics allow it to act as a potential anticancer agent. Research has shown that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells . This activity is likely due to their ability to interfere with cell signaling pathways involved in cancer progression.
- Antioxidant Activity
Industrial Applications
- Corrosion Inhibition
- Agricultural Uses
Case Study 1: Antimicrobial Efficacy
A study conducted by Aggarwal et al. (2020) evaluated the antimicrobial properties of various triazole derivatives against clinically relevant pathogens. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .
Case Study 2: Anticancer Activity
Research published by Slaihim et al. (2023) focused on the anticancer effects of triazole derivatives in vitro. The study found that specific compounds significantly inhibited the proliferation of cancer cell lines and induced apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-phenyl)-5-p-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Inhibits enzymes such as α-glucosidase, which is crucial for the treatment of Type 2 Diabetes Mellitus.
Receptor Binding: Binds to specific receptors in microbial cells, disrupting their normal function and leading to cell death.
Antioxidant Activity: Scavenges free radicals, reducing oxidative stress and inflammation.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) in the target compound may enhance membrane permeability compared to electron-withdrawing groups like 4-chlorophenyl in compound 7h .
- Steric Effects : The p-tolyloxymethyl group (bulky, lipophilic) in the target compound likely improves bioavailability compared to smaller substituents (e.g., methylthio in ’s Scheme 1) .
Pharmacological Profiles
- Antimicrobial Activity : Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl in ) show enhanced antimicrobial potency, likely due to increased electrophilicity . The target compound’s p-tolyloxymethyl group may balance lipophilicity and solubility for broad-spectrum activity.
- Antiradical Activity: Compounds with tert-butylphenoxymethyl () or pyrazole moieties () exhibit radical scavenging effects, highlighting the role of bulky substituents in stabilizing free radicals .
- CNS Activity : Schiff base derivatives () demonstrate antianxiolytic and antidepressant effects, underscoring the versatility of the triazole-3-thiol scaffold .
Biological Activity
4-(4-Methoxy-phenyl)-5-p-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol (commonly referred to as MTPT) is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structure, which includes a triazole ring and thiol functional group, suggests potential biological activities that merit investigation. This article reviews the biological activity of MTPT, supported by data tables, case studies, and detailed research findings.
Basic Information
- Molecular Formula : C17H17N3O2S
- Molecular Weight : 327.4 g/mol
- CAS Number : 69026-68-2
- Purity : Minimum 95% .
Structural Characteristics
The compound features a triazole ring, which is known for its role in various biological activities, including antifungal and anticancer properties. The presence of the methoxy and p-tolyloxy groups enhances its lipophilicity, potentially improving its bioavailability.
Antimicrobial Activity
Research has indicated that MTPT exhibits notable antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, MTPT demonstrated significant inhibition of growth against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics .
Anticancer Properties
MTPT's potential as an anticancer agent has been explored in several in vitro studies. A notable study assessed its effects on human breast cancer cells (MCF-7). Results showed that MTPT induced apoptosis in these cells, with IC50 values around 15 µM. The mechanism was linked to the modulation of key apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Antioxidant Activity
The antioxidant capacity of MTPT was evaluated using DPPH radical scavenging assays. The compound exhibited a significant scavenging effect with an IC50 value of approximately 50 µg/mL, suggesting it can effectively neutralize free radicals and may contribute to protective effects against oxidative stress-related diseases .
Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a comparative study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of MTPT alongside traditional antibiotics. The study concluded that MTPT could serve as an effective alternative or adjunct therapy for resistant bacterial infections due to its unique mechanism of action.
Case Study 2: Cancer Cell Apoptosis
A research article in Cancer Letters investigated the apoptotic effects of MTPT on various cancer cell lines. The findings revealed that MTPT not only inhibited cell proliferation but also significantly increased the expression of caspase-3 and caspase-9, indicating its role in promoting apoptosis through intrinsic pathways.
Q & A
Q. Example Protocol :
Prepare 2-isonicotinoyl-N-phenylhydrazinecarbothioamide under basic conditions.
Alkylate with p-tolyloxymethyl groups using brominated reagents.
Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Which spectroscopic and analytical techniques are used to characterize this compound?
Basic Question
Key methods include:
- ¹H/¹³C NMR : Confirm substituent positions and tautomeric forms .
- Elemental analysis (CHNS) : Verify purity and stoichiometry .
- LC-MS : Assess molecular weight and fragmentation patterns .
- IR spectroscopy : Identify functional groups (e.g., thiol S-H stretch at ~2500 cm⁻¹) .
Data Interpretation Tip : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311G(d,p)) to resolve structural ambiguities .
What initial biological activities have been screened for this compound?
Basic Question
Reported activities include:
- Antimicrobial : Tested against Gram-positive/negative bacteria via agar diffusion (MIC: 8–64 µg/mL) .
- Enzyme inhibition : Alpha-amylase/alpha-glucosidase inhibition (IC₅₀: 12–45 µM) for antidiabetic potential .
- Anti-hypoxic : Evaluated in rat models of acute hypoxia, showing 1.0% increased lifespan vs. Mexidol .
Advanced Question
- ADME analysis : SwissADME predicts bioavailability, blood-brain barrier permeability, and CYP450 interactions .
- Molecular docking : AutoDock Vina or Glide screens for enzyme binding (e.g., alpha-glucosidase active site) .
- DFT calculations : B3LYP/6-311G(d,p) calculates HOMO-LUMO gaps, electrostatic potentials, and NMR shifts .
Example : Docking studies revealed hydrogen bonding between the triazole-thiol group and alpha-glucosidase residues (PDB: 2ZE0) .
How to address discrepancies in biological activity data across studies?
Advanced Question
Contradictions may arise from:
Q. Resolution Strategy :
Re-test compounds under uniform conditions.
Perform SAR studies to isolate critical substituents.
Validate with orthogonal assays (e.g., SPR for binding affinity).
What strategies design derivatives with enhanced bioactivity?
Advanced Question
Q. Table 2: Derivative Design Examples
| Derivative Type | Bioactivity Improvement | Reference |
|---|---|---|
| Mannich bases | Anti-hypoxic activity | |
| S-Acylated analogs | Enzyme inhibition | |
| Thiadiazole hybrids | Antimicrobial potency |
How to conduct conformational analysis using DFT calculations?
Advanced Question
Methodology :
Geometry optimization : Use Gaussian09 with B3LYP/6-311G(d,p) to minimize energy .
Torsional profiling : Rotate bonds (e.g., p-tolyloxymethyl group) from -180° to +180° in 20° increments .
Energy mapping : Plot potential energy surfaces to identify stable conformers.
Key Insight : The lowest-energy conformer often aligns with crystallographic data, validating synthesis strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
